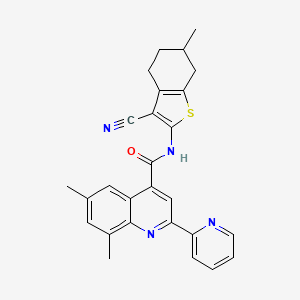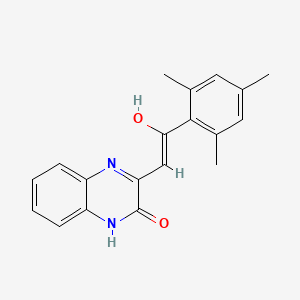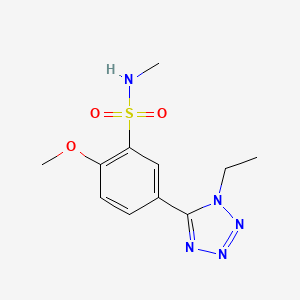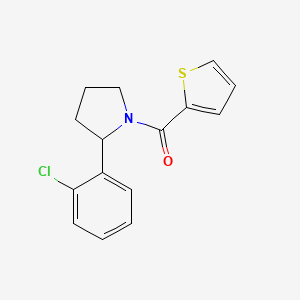![molecular formula C21H14BrN3O5 B6100788 N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6100788.png)
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide, also known as BON, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. BON is a synthetic compound that belongs to the class of benzoxazoles, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and cancer. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cells and organisms. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the growth and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize in the lab, and the yield can be improved by optimizing the reaction conditions. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for further studies to determine its optimal concentration and exposure time for specific applications.
Orientations Futures
There are several future directions for research on N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide, including its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. This compound could also be further studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. In addition, this compound could be used as a building block for the synthesis of novel materials with unique structural and functional properties. Finally, the toxicity and safety of this compound could be further studied to determine its potential use in clinical applications.
Méthodes De Synthèse
The synthesis of N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide involves the reaction of 4-bromoaniline with salicylaldehyde in the presence of acetic acid and sodium acetate to form 2-(4-bromophenyl)-1,3-benzoxazole. This intermediate is then reacted with 4-nitrophenol and chloroacetyl chloride in the presence of triethylamine to yield this compound. The overall yield of this compound is around 50%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its unique structural features. In analytical chemistry, this compound has been used as a standard for the calibration of analytical instruments.
Propriétés
IUPAC Name |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O5/c22-14-3-1-13(2-4-14)21-24-18-11-15(5-10-19(18)30-21)23-20(26)12-29-17-8-6-16(7-9-17)25(27)28/h1-11H,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJLCDLRIPCUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-amino-3,5-dicyano-4-(2-thienyl)pyridin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B6100710.png)


![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6100727.png)
![N-[3-(4-chlorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6100734.png)
![2-{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6100738.png)


![3-(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6100762.png)
![dimethyl {4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}malonate](/img/structure/B6100771.png)
![methyl 5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B6100789.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6100793.png)
![(1S,9S)-11-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6100806.png)
![N-[2-(dimethylamino)-4-quinolinyl]-2-[4-(2-furoyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B6100812.png)